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Compound of Interest

Compound Name: BP-M345

Cat. No.: B12367586

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular target and
mechanism of action of BP-M345, a novel diarylpentanoid with significant antimitotic activity.
The information presented herein is intended for researchers, scientists, and professionals
involved in drug development and cancer biology.

Introduction to BP-M345

BP-M345, a diarylpentanoid compound, has been identified as a potent in vitro inhibitor of
cancer cell growth with a favorable selectivity index, showing lower toxicity in non-tumor cells.
[1][2][3] Its primary mechanism of action is the induction of mitotic arrest in cancer cells,
ultimately leading to apoptotic cell death.[2][4][5] This positions BP-M345 as a promising
candidate for further investigation as an antitumor agent.[1]

Molecular Target: a,B-Tubulin

The direct molecular target of BP-M345 is a,3-tubulin, the fundamental protein subunit of
microtubules.[2][6] Microtubules are critical components of the cytoskeleton and are essential
for various cellular processes, most notably the formation of the mitotic spindle during cell
division.[1]

BP-M345 functions as a microtubule-targeting agent (MTA) by perturbing microtubule
dynamics.[1][4] Specifically, it acts as a microtubule destabilizer, leading to microtubule
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instability.[1] This disruption of microtubule function interferes with the proper assembly and
function of the mitotic spindle.[2][6]

Molecular docking studies have further elucidated the binding interaction of BP-M345 with
tubulin. The compound is predicted to occupy the colchicine binding site located at the interface
of the a and (3 tubulin subunits.[2][6] The presence of two 3,4,5-trimethoxyphenyl groups in the
structure of BP-M345 is suggested to be important for its potent antimitotic effect, with one
group occupying the colchicine binding site on the B-unit and the other providing additional
anchoring points on the a-subunit.[2]

Quantitative Data

The following tables summarize the key quantitative data related to the activity of BP-M345.

Table 1: In Vitro Growth Inhibitory Activity (Glso) of BP-M345

Cell Line Cancer Type Glso (M)
A375-C5 Melanoma 0.24 +0.01
MCF-7 Breast Adenocarcinoma 0.45 +0.06
NCI-H460 Non-Small Cell Lung Cancer 0.37 £0.00
HCT116 (wt p53) Colon Cancer 0.17

Data compiled from multiple sources.[2][5][6][7]

Table 2: Docking Scores of BP-M345 and Reference Compounds on Tubulin

Compound Docking Score (kcal/mol)
BP-M345 -8.7

Colchicine -10.1

Combretastatin A4 -7.8

Podophyllotoxin -8.4
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Docking scores predict the binding affinity of a ligand to a receptor. A more negative score
indicates a stronger predicted binding affinity.[6]

Signaling Pathway and Cellular Consequences

The interaction of BP-M345 with tubulin initiates a cascade of cellular events that culminate in
apoptosis. The disruption of microtubule stability leads to defects in the formation of the mitotic
spindle, resulting in improper chromosome congression.[1][4] This activates the Spindle
Assembly Checkpoint (SAC), a crucial cellular surveillance mechanism that ensures the fidelity
of chromosome segregation.[1][4] The prolonged activation of the SAC due to persistent
microtubule defects leads to a sustained mitotic arrest.[1][4] Ultimately, cells arrested in mitosis
for an extended period undergo apoptosis.[1][4]
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Caption: Signaling pathway initiated by BP-M345 binding to tubulin.

Experimental Protocols

The characterization of BP-M345's mechanism of action involved several key experimental

methodologies.
5.1. Cell Growth Inhibition Assay (Sulfornodamine B Assay)

This assay is used to determine the concentration of a compound that inhibits cell growth by
50% (Glso).

¢ Cell Culture: Human cancer cell lines (e.g., A375-C5, MCF-7, NCI-H460) are seeded in 96-
well plates and allowed to attach overnight.[6][7]

o Compound Treatment: Cells are treated with various concentrations of BP-M345 for a
specified period (e.g., 48 hours).[6][7]

o Cell Fixation: After treatment, cells are fixed with trichloroacetic acid (TCA).
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» Staining: The fixed cells are stained with Sulforhodamine B (SRB) dye, which binds to total
cellular protein.

e Measurement: The absorbance of the solubilized dye is measured spectrophotometrically,
which is proportional to the cell number.

» Data Analysis: The Glso values are calculated from the dose-response curves.
5.2. Immunofluorescence Microscopy for Mitotic Spindle Analysis

This technique is used to visualize the effects of BP-M345 on the mitotic spindle and
chromosome alignment.

Cell Culture and Treatment: Cells are grown on coverslips and treated with BP-M345 (e.g.,
0.74 uM for NCI-H460 cells).[6]

Fixation and Permeabilization: Cells are fixed with a suitable fixative (e.g., methanol) and
permeabilized with a detergent (e.g., Triton X-100).

Immunostaining:

o Microtubules are labeled with a primary antibody against a-tubulin, followed by a
fluorescently labeled secondary antibody (e.g., green).[6]

o DNA is counterstained with a fluorescent dye like DAPI (blue).[6]

Imaging: The stained cells are visualized using a fluorescence microscope to assess spindle
morphology and chromosome congression.[6]

5.3. Molecular Docking Studies

Computational docking studies are performed to predict the binding mode and affinity of BP-
M345 to its target, tubulin.

o Target Preparation: The 3D crystal structure of a,B3-tubulin (e.g., PDB ID: 402B) is obtained
from the Protein Data Bank.[6]

e Ligand Preparation: The 3D structure of BP-M345 is generated and optimized.
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e Docking Simulation: A docking program (e.g., AutoDock Vina) is used to predict the binding
conformation of BP-M345 within the colchicine binding site of tubulin.[6]

e Analysis: The predicted binding poses and docking scores are analyzed to understand the
molecular interactions between BP-M345 and tubulin.[6]
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Caption: Experimental workflow for characterizing the molecular target of BP-M345.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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